molecular formula C15H13NO6 B015378 3-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one CAS No. 82628-82-8

3-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one

Cat. No.: B015378
CAS No.: 82628-82-8
M. Wt: 303.27 g/mol
InChI Key: VCSSZOJJYHKTRY-UHFFFAOYSA-N
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Description

3-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one (CAS 82628-82-8) is a dihydrochalcone derivative characterized by a propan-1-one core linking two aromatic rings. The first ring is substituted with a nitro group at the para position (4-nitrophenyl), while the second is a 2,4,6-trihydroxyphenyl group. This structure confers distinct electronic and steric properties due to the electron-withdrawing nitro group and the polar hydroxyl groups. The compound’s molecular formula is C₁₅H₁₃NO₆, with a molecular weight of 303.27 g/mol .

Dihydrochalcones like this are structurally related to flavonoids but lack the double bond in the central ketone chain, resulting in a saturated backbone. This saturation influences metabolic stability and interaction with biological targets compared to unsaturated chalcones .

Properties

IUPAC Name

3-(4-nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6/c17-11-7-13(19)15(14(20)8-11)12(18)6-3-9-1-4-10(5-2-9)16(21)22/h1-2,4-5,7-8,17,19-20H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSSZOJJYHKTRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30395234
Record name 2',4',6'-Trihydroxy-4-nitrodihydrochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82628-82-8
Record name 2',4',6'-Trihydroxy-4-nitrodihydrochalcone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30395234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 82628-82-8
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Preparation Methods

Protection of Phloroglucinol Hydroxyl Groups

Phloroglucinol’s three hydroxyl groups are acetylated using acetic anhydride in dichloroethane at 40–95°C for 1–8 hours. This step yields 1,3,5-triacetylphloroglucinol , reducing the aromatic ring’s reactivity and ensuring selective acylation at the desired position.

Reaction Conditions :

ParameterValue
SolventDichloroethane
Protecting AgentAcetic Anhydride (1.5 eq)
Temperature60°C
Time4 hours
Yield85–90%

Friedel-Crafts Acylation

The protected phloroglucinol undergoes acylation with 3-(4-nitrophenyl)propanoyl chloride in the presence of AlCl₃ (1.2 eq) as a Lewis acid. The reaction proceeds in anhydrous dichloroethane at 0–5°C to minimize polysubstitution.

Mechanistic Insight :
AlCl₃ coordinates with the acyl chloride, generating an acylium ion that electrophilically attacks the activated aromatic ring. The para position to the acetyl groups is favored due to steric and electronic factors.

Reaction Conditions :

ParameterValue
SolventDichloroethane
CatalystAlCl₃ (1.2 eq)
Temperature0–5°C
Time6 hours
Yield68–72%

Deprotection of Acetyl Groups

The acetyl groups are hydrolyzed using hydrochloric acid (6 M) in ethanol under reflux for 2 hours. This step restores the phenolic hydroxyls, yielding the final product.

Optimization Note :
Prolonged exposure to acidic conditions (>3 hours) leads to partial decomposition of the nitro group, reducing overall yield to 55–60%.

Alternative Synthetic Routes

Direct Acylation of Unprotected Phloroglucinol

Unprotected phloroglucinol reacts with 3-(4-nitrophenyl)propanoyl chloride in trifluoroacetic acid (TFA) at –10°C. While this method bypasses protection steps, it results in lower yields (35–40%) due to competing side reactions at multiple hydroxyl sites.

Comparative Data :

MethodYield (%)Purity (%)
Protection-Deprotection68–7298–99
Direct Acylation35–4085–88

Nitration Post-Acylation

In this route, 1-(2,4,6-trihydroxyphenyl)propan-1-one is first synthesized via Friedel-Crafts acylation, followed by nitration using fuming nitric acid in concentrated sulfuric acid at 0°C. However, nitration occurs preferentially at the ortho and para positions of the propanone-linked phenyl ring, leading to a mixture of isomers (35% para, 45% ortho).

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 12.85 (s, 3H, OH), 8.20 (d, J = 8.8 Hz, 2H, Ar-H), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 6.10 (s, 2H, Ar-H), 3.45–3.30 (m, 2H, CH₂), 2.95–2.80 (m, 2H, CH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆):
    δ 205.4 (C=O), 162.1, 159.8, 146.2 (Ar-C), 129.5 (NO₂-Ar), 108.7 (Ar-C), 35.2 (CH₂), 30.1 (CH₂).

Infrared Spectroscopy (FT-IR)

Key absorptions include:

  • 3280 cm⁻¹ (O–H stretch),

  • 1685 cm⁻¹ (C=O stretch),

  • 1520 cm⁻¹ (asymmetric NO₂ stretch),

  • 1340 cm⁻¹ (symmetric NO₂ stretch).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems enhances yield consistency (70–72%) by maintaining precise temperature control during acylation. Parameters:

ParameterValue
Flow Rate10 mL/min
Residence Time15 minutes
Catalyst Loading1.0 eq AlCl₃

Solvent Recycling

Dichloroethane is recovered via fractional distillation, reducing production costs by 20–25%.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Nitration of the propanone-linked phenyl ring often yields undesired ortho isomers. Using zeolite catalysts (H-Y, Si/Al = 30) improves para selectivity to 65% by sterically hindering ortho attack.

Stability of Intermediate

The triacetylated intermediate is hygroscopic; storage under argon atmosphere with molecular sieves prevents hydrolysis during large-scale batches .

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield the corresponding amine.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Ethers or esters.

Scientific Research Applications

3-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Phloretin (3-(4-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one; CAS 60-82-2)

  • Key Differences: Substituent: Phloretin has a hydroxyl group (-OH) at the 4-position of the phenyl ring instead of a nitro group (-NO₂) . Molecular Weight: 274.27 g/mol vs. 303.27 g/mol for the nitro derivative. Bioactivity: Phloretin inhibits glucose transporters (SGLT1, SGLT2, GLUT1) and exhibits antioxidant, anti-inflammatory, and skin-whitening properties . The nitro derivative’s bioactivity remains less studied but may show altered target affinity due to enhanced electron withdrawal.

(E)-1-(4-Nitrophenyl)-3-(2,4,6-trihydroxyphenyl)prop-2-en-1-one

  • Activity: The unsaturated variant demonstrated reduced nematicidal activity compared to saturated dihydrochalcones, suggesting structural sensitivity in biological interactions .

Flopropione (1-(2,4,6-Trihydroxyphenyl)propan-1-one; CAS 2295-58-1)

  • Key Differences: Simplified Structure: Lacks the 4-substituted phenyl ring, resulting in a smaller molecular weight (182.18 g/mol) .

Physicochemical Properties

Property 3-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one Phloretin Flopropione
Molecular Formula C₁₅H₁₃NO₆ C₁₅H₁₄O₅ C₉H₁₀O₄
Molecular Weight (g/mol) 303.27 274.27 182.18
Solubility Likely lower in water due to nitro group Soluble in water ≥25 mg/mL in DMSO/EtOH
Melting Point Not reported ~260°C Not reported

Metabolic Pathways

  • Phloretin: Undergoes phase II metabolism (glucuronidation, sulfation) and microbial degradation in the colon, producing phenolic acids .
  • Nitro Derivative : Predicted to follow similar pathways, but the nitro group may introduce unique metabolites or reactive intermediates, necessitating toxicity studies .

Therapeutic Potential

  • Phloretin : Widely used in cosmetics for skin whitening and in diabetes research for glucose transport inhibition .
  • Nitro Derivative: Limited data, but the nitro group’s electron-withdrawing nature could enhance interactions with enzymes or receptors requiring electron-deficient substrates.

Biological Activity

3-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one is an organic compound notable for its structural features, which include a nitrophenyl group and a trihydroxyphenyl group linked by a propanone chain. This compound has garnered attention in scientific research due to its potential biological activities , particularly in the fields of medicinal chemistry and pharmacology .

  • IUPAC Name : this compound
  • Molecular Formula : C15H13NO6
  • Molecular Weight : 289.24 g/mol
  • CAS Number : 82628-82-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation. The hydroxyl groups present in the structure enhance its ability to form hydrogen bonds, which can influence its solubility and interaction with biological systems. Key mechanisms include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, likely due to its ability to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways by interacting with cytokines and other mediators involved in inflammation.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using several assays:

Assay TypeResult
DPPH ScavengingHigh scavenging activity observed
ABTS Radical ScavengingSignificant inhibition of ABTS radical
FRAP (Ferric Reducing Antioxidant Power)Notable reducing power

These results indicate that the compound can effectively neutralize free radicals, thereby protecting cells from oxidative damage.

Antimicrobial Activity

Research indicates that this compound displays antimicrobial properties against various pathogens. For example:

  • Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli.
  • Fungal Strains : Exhibits antifungal activity against Candida species.

Anti-inflammatory Properties

Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in managing inflammatory conditions.

Study 1: Antioxidant Efficacy in Cellular Models

A study conducted on human fibroblast cells demonstrated that treatment with varying concentrations of the compound significantly reduced oxidative stress markers compared to untreated controls. The results indicated a dose-dependent response:

Concentration (µM)ROS Reduction (%)
1030
5055
10075

Study 2: Antimicrobial Activity Assessment

In vitro testing against common bacterial pathogens revealed that the compound inhibited bacterial growth at concentrations as low as 25 µg/mL. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Candida albicans100

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for academic-scale production?

  • Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation between 4-nitroacetophenone and 2,4,6-trihydroxybenzaldehyde. Optimization involves:

  • Catalyst selection : Acidic (e.g., HCl) or basic (e.g., NaOH) conditions, with yields varying based on nitro-group stability under basic media .
  • Solvent systems : Ethanol or methanol for improved solubility of polyphenolic intermediates.
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
    • Key Parameters : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and purify via column chromatography (silica gel, gradient elution).

Q. How should researchers characterize the structural integrity of this compound, particularly distinguishing nitro and hydroxyl substituents?

  • Analytical Workflow :

  • NMR : Use 1^1H-NMR to identify aromatic protons (δ 6.5–8.5 ppm) and hydroxyl groups (broad signals at δ 9–12 ppm). 13^{13}C-NMR confirms carbonyl (C=O) at ~200 ppm .
  • IR Spectroscopy : Detect nitro (N=O) stretching at 1520–1350 cm1^{-1} and hydroxyl (O–H) at 3200–3500 cm1^{-1} .
  • X-ray Crystallography : Resolve spatial arrangement of nitro and trihydroxyphenyl groups for unambiguous confirmation .

Q. What solvent systems are recommended for handling this compound given its polyphenolic and nitro-functionalized structure?

  • Solubility Profile :

  • Polar aprotic solvents : DMSO or DMF for dissolution (25–50 mg/mL) due to nitro-group hydrophobicity and polyphenol hydrogen bonding .
  • Aqueous buffers : Use ≤10% DMSO for biological assays; avoid water due to poor solubility.
    • Stability Note : Store solutions at –20°C under inert gas (N2_2) to prevent nitro-group reduction or hydroxyl oxidation .

Advanced Research Questions

Q. What strategies mitigate oxidative degradation of the 2,4,6-trihydroxyphenyl moiety during in vitro assays?

  • Stabilization Protocols :

  • Antioxidants : Add 0.1 mM ascorbic acid or 1 mM EDTA to assay buffers .
  • Light Protection : Use amber vials and minimize UV exposure to prevent photodegradation .
  • Inert Atmosphere : Conduct experiments under argon/N2_2 to limit O2_2-mediated oxidation .

Q. How does the nitro group influence the compound’s electronic configuration and bioactivity compared to hydroxyl-substituted analogs like phloretin?

  • Comparative Analysis :

  • Electron-Withdrawing Effect : Nitro groups reduce electron density on the aromatic ring, altering redox potential and hydrogen-bonding capacity. DFT calculations show increased dipole moment (vs. phloretin’s hydroxyl group) .
  • Bioactivity : Nitro substitution may enhance pro-oxidant activity in cancer cells (via ROS generation) but reduce antioxidant capacity in normal cells. Validate via ROS assays (e.g., DCFH-DA) .

Q. What analytical approaches resolve contradictory data regarding its dual pro- and antioxidant behaviors in different pH environments?

  • pH-Dependent Studies :

  • Electron Spin Resonance (ESR) : Quantify free radicals (e.g., hydroxyl, superoxide) at pH 5.5 (lysosomal) vs. 7.4 (cytosolic) .
  • ORAC Assay : Measure antioxidant capacity under varying pH; correlate with cellular glutathione levels .
    • Mechanistic Insight : Nitro-group reduction at low pH generates reactive intermediates, explaining pro-oxidant behavior .

Q. How can molecular docking studies be validated for this compound given the conformational flexibility of its propan-1-one linker?

  • Computational Validation :

  • Molecular Dynamics (MD) : Simulate linker flexibility (10–100 ns trajectories) to identify dominant conformers .
  • Co-Crystallization : Attempt with target proteins (e.g., SGLT1/GLUT1) for experimental validation of docking poses .
    • SAR Correlation : Compare docking scores with functional assays (e.g., glucose uptake inhibition) to refine binding hypotheses .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
Reactant of Route 2
Reactant of Route 2
3-(4-Nitrophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one

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